molecular formula C38H52N6O7 B570378 Atazanavir-d6 CAS No. 1092540-50-5

Atazanavir-d6

Cat. No.: B570378
CAS No.: 1092540-50-5
M. Wt: 710.9 g/mol
InChI Key: AXRYRYVKAWYZBR-ORLNJQPYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Atazanavir-d6 has a wide range of scientific research applications, including:

Mechanism of Action

Atazanavir works by inhibiting the protease enzyme of the HIV-1 virus . This prevents the virus from correctly forming mature virions, thereby inhibiting its replication . The high error rate of HIV polymerase leads to extensive mutations, fostering the development of antiretroviral drug-resistant strains. The administration of multiple medications addresses this issue by using at least two different modes of action .

Safety and Hazards

Atazanavir is generally well-tolerated, but it can cause side effects such as headache, nausea, yellowish skin, abdominal pain, trouble sleeping, and fever . Severe side effects include rashes such as erythema multiforme and high blood sugar . Transient grade 3–4 hyperbilirubinemia was the main adverse outcome reported .

Biochemical Analysis

Biochemical Properties

Atazanavir-d6 interacts with various enzymes and proteins in biochemical reactions. It is a substrate and inhibitor of CYP3A4, an enzyme involved in drug metabolism . It also acts as an inhibitor and inducer of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It is used to treat infection of human immunodeficiency virus (HIV) by inhibiting the HIV-1 protease, a key enzyme in the life cycle of the virus . This inhibition prevents the virus from maturing and proliferating within the host cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 protease. It binds to the active site of this enzyme, preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . This inhibits the maturation and proliferation of the virus.

Temporal Effects in Laboratory Settings

It is known that Atazanavir, the non-deuterated form, exhibits a controlled release pattern of drug release up to 24 hours .

Dosage Effects in Animal Models

It is known that the relative bioavailability of Atazanavir, the non-deuterated form, is significantly improved when administered via a transdermal delivery route compared to oral administration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized in humans, with the major biotransformation pathways consisting of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a substrate and inhibitor of CYP3A4, an enzyme that plays a crucial role in drug metabolism and transport . It also interacts with P-glycoprotein (P-gp), a transporter protein that pumps foreign substances out of cells .

Subcellular Localization

It is known that Atazanavir, the non-deuterated form, is primarily localized in the cytoplasm where it interacts with its target, the HIV-1 protease .

Preparation Methods

The synthesis of Atazanavir-d6 involves the incorporation of deuterium atoms into the Atazanavir molecule. This can be achieved through various synthetic routes, including:

Industrial production methods for this compound are similar to those used for Atazanavir, with additional steps to ensure the incorporation of deuterium atoms. These methods typically involve multi-step synthesis processes, including protection and deprotection steps, as well as purification techniques such as chromatography .

Chemical Reactions Analysis

Atazanavir-d6 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Atazanavir-d6 is unique among protease inhibitors due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies. Similar compounds include:

    Ritonavir: Another protease inhibitor used in combination with other antiretrovirals for the treatment of HIV.

    Darunavir: Known for its high potency and effectiveness against drug-resistant strains of HIV.

    Lopinavir: Often used in combination with Ritonavir to enhance its pharmacokinetic profile.

This compound stands out due to its specific use in research applications, particularly in studies requiring precise tracking of drug metabolism and interactions.

Properties

IUPAC Name

trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-ORLNJQPYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678684
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092540-50-5
Record name (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.